molecular formula C5H9NO2 B2597113 Oxolane-3-carboxamide CAS No. 871677-92-8

Oxolane-3-carboxamide

Cat. No.: B2597113
CAS No.: 871677-92-8
M. Wt: 115.132
InChI Key: DUXPFRRFZLRICX-BYPYZUCNSA-N
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Description

Oxolane-3-carboxamide (C₅H₉NO₂, molecular weight 115.13 g/mol) is a heterocyclic organic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a carboxamide group at the 3-position . This structure confers unique physicochemical properties, including moderate polarity due to the oxygen atom in the oxolane ring and hydrogen-bonding capacity via the amide functional group. It is primarily utilized as a synthetic intermediate or building block in pharmaceutical and agrochemical research. Custom synthesis services for this compound are available through commercial suppliers like Chembase .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXPFRRFZLRICX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871677-92-8
Record name oxolane-3-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Oxolane-3-carboxamide can be synthesized through several methods. One common synthetic route involves the reaction of tetrahydrofuran with a suitable amine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the carboxamide group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Oxolane-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of oxolane-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxolane-3-carboxamide belongs to a broader class of oxolane-derived carboxamides.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Availability/Synthesis
This compound C₅H₉NO₂ 115.13 Base structure (oxolane + carboxamide) Custom synthesis (e.g., Chembase)
Oxolane-3-carboximidamide hydrochloride C₅H₁₁ClN₂O 150.61 Carboximidamide group; hydrochloride salt Catalog compound (e.g., chem960.com )
rac-(2R,3R)-2-[(Piperidin-4-yl)methyl]this compound hydrochloride C₁₁H₂₁ClN₂O₂ 248.76 Piperidine ring addition; hydrochloride salt Available as a building block (Enamine Ltd)
(2R,3S)-2-(Piperidin-4-yl)this compound C₁₀H₁₈N₂O₂ 198.26* Stereospecific piperidine substitution Custom inquiry (Amadis Chemical)
2-(2-Methylphenyl)morpholine C₁₁H₁₅NO 177.24 Morpholine core; aromatic substitution Custom synthesis (e.g., Chembase)

*Calculated molecular weight based on formula C₁₀H₁₈N₂O₂.

Key Findings

The hydrochloride salt forms (e.g., Oxolane-3-carboximidamide hydrochloride) improve aqueous solubility, critical for in vivo applications .

Morpholine derivatives (e.g., 2-(2-methylphenyl)morpholine) lack the oxolane ring but share a similar heterocyclic scaffold, highlighting divergent synthetic pathways and applications .

Data Gaps and Research Needs: Limited data on pharmacokinetic properties (e.g., logP, bioavailability) for most compounds. No direct comparative studies on biological activity between this compound and its derivatives.

Biological Activity

Oxolane-3-carboxamide, specifically in its derivative forms such as 5-(Aminomethyl)this compound, has garnered attention in biochemical and pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a five-membered cyclic ether (oxolane) structure combined with a carboxamide functional group. This unique structure contributes to its ability to interact with various biological targets, making it a subject of interest in drug discovery.

The biological activity of this compound derivatives primarily involves their interaction with enzymes and receptors. These compounds may exert their effects through:

  • Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.
  • Receptor Modulation : Interacting with specific receptors to influence signaling pathways.

For instance, studies suggest that 5-(Aminomethyl)this compound can inhibit certain enzymes critical for metabolic processes, which may have implications in treating metabolic disorders.

Biological Activities

Research indicates that this compound derivatives exhibit a range of biological activities:

  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. For example, some derivatives demonstrated IC50 values as low as 10 µM for LOX inhibition .
  • Antioxidant Activity :
    • Certain derivatives showed significant antioxidant properties, inhibiting lipid peroxidation and scavenging free radicals. For instance, one derivative exhibited 100% inhibition of lipid peroxidation at a specific concentration .
  • Therapeutic Potential :
    • The compound's ability to modulate biochemical pathways suggests potential therapeutic applications in conditions like inflammation and cancer. Ongoing research aims to elucidate its efficacy in vivo.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound derivatives:

StudyCompoundActivityIC50 Value
5-(Aminomethyl)this compoundLOX Inhibition10 µM
Hybrid carboxamide derivativeLipid Peroxidation Inhibition100% at 10 µM
5-methyl-N-(6-oxopiperidin-3-yl)this compoundEnzyme InteractionNot specified

These findings underscore the compound's versatility and potential as a multi-target agent in therapeutic applications.

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